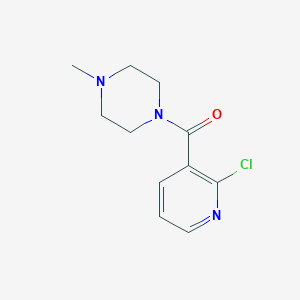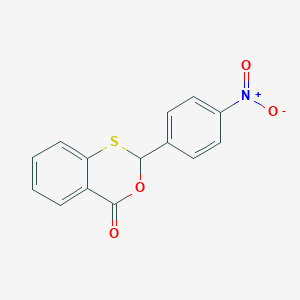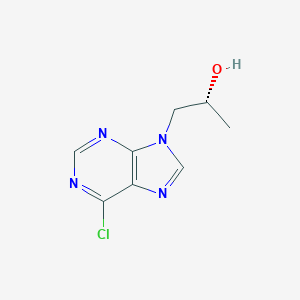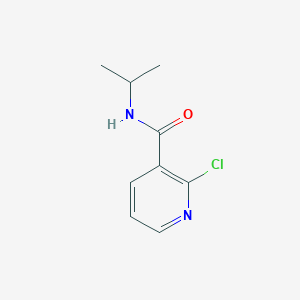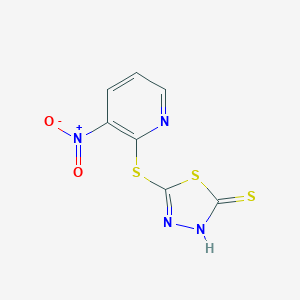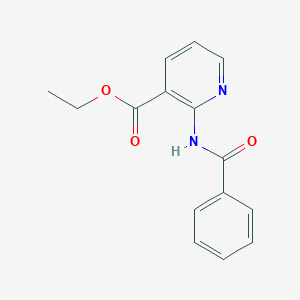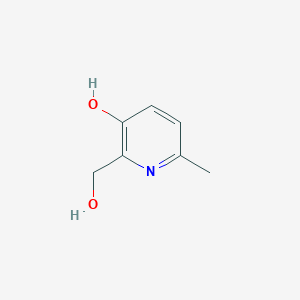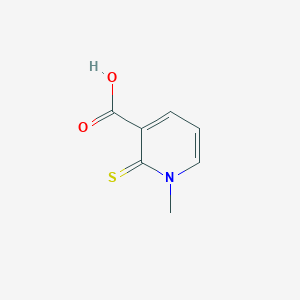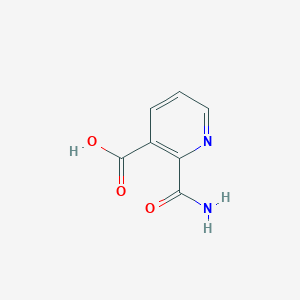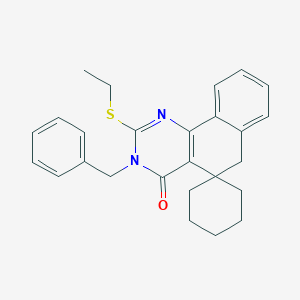
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is a heterocyclic compound with a spirocyclic structure. It has been widely studied for its potential applications in medicinal chemistry due to its unique chemical properties. In
Wirkmechanismus
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- is not fully understood. However, it has been suggested that the compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. The exact mechanism of action may vary depending on the specific biological activity being studied.
Biochemische Und Physiologische Effekte
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, inhibit the growth of fungi and bacteria, and modulate the immune system. The compound has also been shown to have neuroprotective effects, possibly through its ability to modulate ion channels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- in lab experiments include its unique spirocyclic structure, which may confer specific biological activity. The compound is also relatively easy to synthesize, making it readily available for research purposes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further investigation into its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-. One area of interest is the development of derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and its potential interactions with other cellular targets.
Synthesemethoden
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- can be achieved through various methods. One of the most common methods is the reaction of 2-phenyl-N-(thiophen-2-ylmethyl)quinazolin-4-amine with cyclohexanone in the presence of a Lewis acid catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)-.
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. The compound has also been investigated for its potential as a neuroprotective agent and as a modulator of the immune system.
Eigenschaften
CAS-Nummer |
172984-44-0 |
|---|---|
Produktname |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-(phenylmethyl)- |
Molekularformel |
C26H28N2OS |
Molekulargewicht |
416.6 g/mol |
IUPAC-Name |
3-benzyl-2-ethylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C26H28N2OS/c1-2-30-25-27-23-21-14-8-7-13-20(21)17-26(15-9-4-10-16-26)22(23)24(29)28(25)18-19-11-5-3-6-12-19/h3,5-8,11-14H,2,4,9-10,15-18H2,1H3 |
InChI-Schlüssel |
XTTOVWKHXAMCIZ-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Kanonische SMILES |
CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Andere CAS-Nummern |
172984-44-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



